4-benzoyl-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide
Description
Propriétés
IUPAC Name |
4-benzoyl-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S/c1-25(2)14-19-20(15-27)24(32-22(19)26(3,4)29-25)28-23(31)18-12-10-17(11-13-18)21(30)16-8-6-5-7-9-16/h5-13,29H,14H2,1-4H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWUSELXCPFPEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary targets of this compound are JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.
Mode of Action
The compound acts as a potent inhibitor of JNK2 and JNK3 kinases. It binds to these kinases in a unique way, with the 3-cyano substituent forming an H-bond acceptor interaction with the hinge region of the ATP-binding site.
Biochemical Pathways
The inhibition of JNK2 and JNK3 kinases by this compound affects the MAPK signaling pathway. This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus, leading to changes in gene expression. The inhibition of JNK2 and JNK3 kinases can therefore have significant downstream effects, potentially altering cellular processes such as growth, differentiation, and apoptosis.
Pharmacokinetics
The compound’s structure, which includes a thiophene ring, suggests it may have good lipophilicity and therefore potentially good absorption and distribution characteristics.
Result of Action
The inhibition of JNK2 and JNK3 kinases by this compound can lead to changes in cellular processes such as growth, differentiation, and apoptosis. This could potentially result in a variety of molecular and cellular effects, depending on the specific context and environment.
Analyse Biochimique
Biochemical Properties
The compound 4-benzoyl-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide has been found to interact with various enzymes and proteins. It has been shown to inhibit JNK2 and JNK3 kinases, which are involved in various cellular processes. The nature of these interactions involves the formation of hydrogen bonds with the hinge region of the ATP-binding site of these kinases.
Cellular Effects
The compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting JNK2 and JNK3 kinases, which play a crucial role in cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 4-benzoyl-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide involves binding interactions with biomolecules, specifically JNK2 and JNK3 kinases. It inhibits these kinases, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
Preliminary studies suggest that it has a stable profile and does not degrade significantly over time.
Comparaison Avec Des Composés Similaires
N-(3-Cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide
4-Chloro-N-(2-propyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3-yl)benzamide
- Molecular Formula: Not explicitly stated, but estimated as C₂₁H₂₂ClN₃O₂S .
- Key Differences: A benzothieno[2,3-d]pyrimidine core replaces the tetrahydrothieno[2,3-c]pyridine. The chloro substituent on the benzamide introduces electronegativity, while the propyl chain increases lipophilicity. The target compound’s tetramethyl groups may offer greater conformational rigidity.
Analogues with Thiazolo-Pyrimidine and Thieno-Pyrimidine Cores
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)
- Molecular Formula : C₂₂H₁₇N₃O₃S .
- Key Differences: The thiazolo[3,2-a]pyrimidine core differs in ring saturation and substitution pattern. The 4-cyanobenzylidene group provides a planar, conjugated system absent in the target compound. Both compounds share cyano groups, which may influence electronic properties and binding interactions.
3-Benzoyl-2-hydrazono-4-imino-4,5,6,7-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine (6a)
- Molecular Formula : C₁₉H₁₅N₅OS .
- Both compounds feature benzoyl substituents, suggesting shared synthetic routes involving benzoyl chloride intermediates .
Molecular Properties
Functional Implications of Structural Variations
- Benzoyl vs. This may enhance binding to hydrophobic enzyme pockets .
- Tetramethyl Substituents : Unique to the target compound, these groups likely improve metabolic stability by reducing oxidative degradation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-benzoyl-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide, and what reaction conditions are critical for yield optimization?
- Methodology : Multi-step synthesis typically involves coupling a benzoyl chloride derivative with a pre-functionalized tetrahydrothieno[2,3-c]pyridine core. Key steps include:
- Cyclization : Formation of the tetrahydrothieno[2,3-c]pyridine ring via acid-catalyzed cyclization (e.g., using polyphosphoric acid) .
- Amide Bond Formation : Reaction of the amine group on the pyridine ring with benzoyl chloride derivatives under anhydrous conditions (e.g., DMF as solvent, 0–5°C to minimize side reactions) .
- Critical Conditions : Strict control of temperature during amide coupling and use of moisture-free solvents to prevent hydrolysis of the cyano group .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., distinguishing between tetramethyl groups on the tetrahydrothieno ring and benzamide protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI-MS for accurate mass determination) .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?
- Methodology :
- In Vitro Target Binding : Fluorescence polarization assays to assess interactions with kinase targets (e.g., EGFR or MAPK pathways) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC values .
- Solubility and Stability : Kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts such as hydrolyzed cyano intermediates?
- Methodology :
- Optimized Protecting Groups : Use of TMS-protected cyanide intermediates during coupling to prevent hydrolysis .
- Catalytic Systems : Transition metal catalysts (e.g., Pd/C or CuI) for regioselective amide bond formation .
- Byproduct Analysis : LC-MS tracking of reaction progress to identify and mitigate degradation pathways .
Q. How do structural contradictions between computational models and experimental data (e.g., NMR chemical shifts) arise, and how can they be resolved?
- Methodology :
- DFT Calculations : Compare computed H NMR chemical shifts (using Gaussian or ORCA software) with experimental data to identify discrepancies in substituent orientation .
- X-ray Crystallography : Resolve ambiguities in ring conformation (e.g., chair vs. boat configurations in the tetrahydrothieno-pyridine system) .
- Dynamic NMR Studies : Variable-temperature NMR to detect conformational flexibility .
Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?
- Methodology :
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .
- Molecular Dynamics Simulations : Docking studies with predicted targets (e.g., using AutoDock Vina) to map binding interactions .
- Kinetic Assays : Surface plasmon resonance (SPR) to measure binding affinity (K) and dissociation rates .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design for long-term studies?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, followed by HPLC analysis to identify degradation products .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and monitor purity changes .
- Lyophilization : Evaluate freeze-drying as a stabilization method for aqueous formulations .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities across studies (e.g., varying IC values)?
- Methodology :
- Standardized Protocols : Adopt uniform assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Meta-Analysis : Compare data across publications using statistical tools (e.g., ANOVA) to identify outliers .
- Orthogonal Assays : Validate results with complementary techniques (e.g., ATP-based viability assays vs. apoptosis markers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
